5-Acetyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one
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Overview
Description
5-Acetyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its unique structure, which includes acetyl and hydroxy functional groups, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3,4-dimethylfuran and acetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as aluminum chloride (AlCl3) to facilitate the acetylation process.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-acetyl-3,4-dimethylfuran-2(5H)-one, while reduction could produce 5-hydroxy-3,4-dimethylfuran-2(5H)-one.
Scientific Research Applications
5-Acetyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Acetyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one involves its interaction with specific molecular targets. The acetyl and hydroxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-3,4-dimethylfuran-2(5H)-one: Lacks the acetyl group, resulting in different reactivity and applications.
5-Acetyl-3,4-dimethylfuran-2(5H)-one:
Uniqueness
5-Acetyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one is unique due to the presence of both acetyl and hydroxy groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C8H10O4 |
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Molecular Weight |
170.16 g/mol |
IUPAC Name |
5-acetyl-5-hydroxy-3,4-dimethylfuran-2-one |
InChI |
InChI=1S/C8H10O4/c1-4-5(2)8(11,6(3)9)12-7(4)10/h11H,1-3H3 |
InChI Key |
QOPUTCPUWQRMSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(OC1=O)(C(=O)C)O)C |
Origin of Product |
United States |
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